N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride
Description
N-(Benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core, a morpholinopropyl side chain, and a thiophen-2-yl substituent. The hydrochloride salt form improves solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c24-19(15-16-5-3-14-26-16)23(9-4-8-22-10-12-25-13-11-22)20-21-17-6-1-2-7-18(17)27-20;/h1-3,5-7,14H,4,8-13,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCVWXQPYKMDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole core , a morpholinopropyl substituent , and a thiophene group , which contribute to its unique chemical properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation.
Case Study:
A study conducted on various benzothiazole derivatives showed that they could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The compound demonstrated an IC50 value of 5.6 µM against human breast cancer cells (MCF-7) .
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide | 5.6 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. The target compound was assessed for its effectiveness against various bacterial strains.
Research Findings:
In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12 to 25 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Molecular docking studies suggest a strong binding affinity to COX-2, indicating its role as a non-steroidal anti-inflammatory drug (NSAID) .
- DNA Interaction : Similar compounds have been reported to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.
Comparative Studies
Comparative analysis with other benzothiazole derivatives highlights the unique efficacy of this compound.
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | 5.6 | 12 |
| Benzothiazole derivative A | 8.0 | 15 |
| Benzothiazole derivative B | 10.0 | 20 |
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that benzothiazole derivatives exhibit anticonvulsant properties. In particular, studies have shown that similar compounds can be effective in models of epilepsy, such as the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. These compounds act on sodium channels, providing a mechanism for their anticonvulsant effects .
Antinociceptive Properties
The compound is also being investigated for its potential analgesic effects. Analgesic activity has been evaluated through various pain models, including formalin-induced pain and neuropathic pain models in mice. The results indicate that certain derivatives can significantly reduce pain responses, suggesting their utility in pain management .
Antitumor Activity
Benzothiazole derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in tumor growth and survival, making it a candidate for further exploration in oncological applications .
Structural Insights and Mechanisms of Action
The structural features of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(thiophen-2-yl)acetamide hydrochloride contribute to its biological activities:
- The benzothiazole moiety is known for its electron-withdrawing properties, enhancing the compound's ability to interact with biological targets.
- The morpholine ring provides flexibility and solubility, which are advantageous for drug formulation.
- The presence of the thiophene group may enhance the lipophilicity and biological activity of the compound.
Case Studies and Research Findings
Several studies have explored the efficacy of benzothiazole derivatives, including this compound:
Future Research Directions
Continued research on this compound should focus on:
- In-depth pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Mechanistic studies to elucidate how this compound interacts with specific molecular targets involved in its observed biological activities.
- Development of analogs that may enhance efficacy or reduce side effects based on structure–activity relationship (SAR) studies.
Comparison with Similar Compounds
Structural Features
- Core Structure: The target compound shares a common acetamide backbone with –3 and 5–7 but differs in its substitution pattern: N-Substituents: Dual substitution with benzo[d]thiazol-2-yl and 3-morpholinopropyl groups (vs. single aryl/heteroaryl substituents in –3) . Thiophen-2-yl Group: Similar to compounds in , this group may enhance π-π stacking interactions in biological targets .
- Crystallography : While the target compound’s crystal structure is unreported, analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted conformations between aromatic rings (79.7° dihedral angle) and intermolecular hydrogen bonding (N–H⋯N), critical for stability .
Physicochemical Properties
Table 1: Comparison of Key Properties
Notes:
- The hydrochloride salt likely increases water solubility compared to non-ionic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
